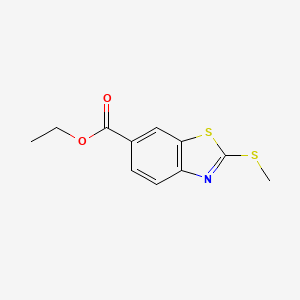
3,4-dimethyl isoquinoline-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl isoquinoline-3,4-dicarboxylate (DIQ) is an organic compound that is widely used in scientific research and laboratory experiments. DIQ is an aromatic compound that is composed of two carboxyl groups and an isoquinoline ring. It is a colorless liquid with a boiling point of 259°C and a melting point of -10°C. DIQ has a wide range of applications due to its unique properties, including its ability to act as a ligand for metal ions and its ability to form complexes with other organic compounds.
Scientific Research Applications
3,4-dimethyl isoquinoline-3,4-dicarboxylate has a wide range of applications in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the synthesis of polymers and other materials. In addition, this compound has been used as a ligand for metal ions, allowing for the synthesis of metal complexes with a variety of properties. This compound has also been used in the synthesis of organic catalysts and as a reactant in organic reactions.
Mechanism of Action
3,4-dimethyl isoquinoline-3,4-dicarboxylate acts as a ligand for metal ions, allowing for the formation of metal complexes. In addition, this compound can form complexes with other organic compounds, such as amino acids, peptides, and nucleic acids. This compound can also form hydrogen bonds with other molecules, allowing for the formation of hydrogen-bonded networks.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antibacterial, antifungal, and antiviral properties. In addition, this compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to have immunomodulatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
3,4-dimethyl isoquinoline-3,4-dicarboxylate has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, this compound is stable and has a low toxicity. However, this compound is a colorless liquid, which can make it difficult to detect in certain experiments. It also has a low solubility, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for 3,4-dimethyl isoquinoline-3,4-dicarboxylate research. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound could also be used in the synthesis of polymers and other materials. In addition, this compound could be used as a ligand for metal ions, allowing for the synthesis of metal complexes with a variety of properties. This compound could also be used in the synthesis of organic catalysts and as a reactant in organic reactions. Finally, this compound could be used in the development of new therapeutic agents, such as drugs and vaccines.
Synthesis Methods
3,4-dimethyl isoquinoline-3,4-dicarboxylate can be synthesized through a variety of methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Pictet-Gams reaction. The Fischer indole synthesis involves the condensation of an aromatic aldehyde and an aromatic amine to form an indole intermediate, which is then oxidized to form this compound. The Pictet-Spengler reaction involves the reaction of an aldehyde and an aromatic amine in the presence of an acid catalyst to form an imine intermediate, which is then hydrolyzed to form this compound. The Pictet-Gams reaction involves the reaction of an aldehyde and an aromatic amine in the presence of an acid catalyst to form a Schiff base intermediate, which is then hydrolyzed to form this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl isoquinoline-3,4-dicarboxylate involves the condensation of 3,4-dimethyl anthranilic acid with ethyl oxalate followed by decarboxylation and cyclization.", "Starting Materials": [ "3,4-dimethyl anthranilic acid", "ethyl oxalate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethyl anthranilic acid (1.0 eq) and ethyl oxalate (1.2 eq) in dry acetic acid and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium ethoxide (1.2 eq) in small portions with stirring.", "Step 3: Heat the mixture to reflux for 2 hours and then cool to room temperature.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |
CAS RN |
1238846-45-1 |
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
dimethyl isoquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13(16)18-2/h3-7H,1-2H3 |
InChI Key |
LTJGFMPZFIXWNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)C(=O)OC |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



